molecular formula C21H29N5O2 B2463247 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone CAS No. 1798018-18-4

1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Cat. No.: B2463247
CAS No.: 1798018-18-4
M. Wt: 383.496
InChI Key: GQJALLNDQCRWBU-UHFFFAOYSA-N
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Description

1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a complex organic compound that features a morpholine ring, a piperazine ring, and an imidazole ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating infections, inflammation, and cancer.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a biochemical tool for probing molecular pathways.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring:

    Formation of the Piperazine Ring: The piperazine ring is often synthesized from ethylenediamine and diethanolamine under high-temperature conditions.

    Coupling Reactions: The imidazole and piperazine rings are then coupled using a suitable linker, such as ethylene glycol, under catalytic conditions.

    Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-phenyl-1H-imidazol-1-yl)-2-(piperazin-1-yl)ethanone
  • 1-morpholino-2-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
  • 1-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)-4-morpholinopiperazine

Uniqueness

1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-20(25-14-16-28-17-15-25)18-24-10-8-23(9-11-24)12-13-26-7-6-22-21(26)19-4-2-1-3-5-19/h1-7H,8-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJALLNDQCRWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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